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1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea

Chemical Identity Verification Procurement QC Structural Analog Discrimination

Distinguishing phenoxypyrimidine urea analogs in kinase screens requires precise structural probes. ADS-J13 fills this gap with a defined 4,6-dimethyl-2-phenoxy core and 2-ethylphenyl urea motif. - Enables steric tolerance mapping at the pyrimidine 4,6-positions and hydrophobic pocket characterization. - Distinct m/z 362.4 provides unambiguous LC-MS identity confirmation, preventing cross-contamination with des-methyl or halogenated analogs. - Available from stock with competitive pricing and rapid global dispatch.

Molecular Formula C21H22N4O2
Molecular Weight 362.433
CAS No. 1798459-40-1
Cat. No. B2514384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea
CAS1798459-40-1
Molecular FormulaC21H22N4O2
Molecular Weight362.433
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)NC2=C(N=C(N=C2C)OC3=CC=CC=C3)C
InChIInChI=1S/C21H22N4O2/c1-4-16-10-8-9-13-18(16)24-20(26)25-19-14(2)22-21(23-15(19)3)27-17-11-6-5-7-12-17/h5-13H,4H2,1-3H3,(H2,24,25,26)
InChIKeyRXGAWCIVZLVIQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea: Core Scaffold & Identity


1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea (CAS 1798459-40-1, molecular formula C₂₁H₂₂N₄O₂, MW 362.4) is a synthetic phenylurea-pyrimidine hybrid that has been indexed under the synonym ADS-J13 [1]. It features a 4,6-dimethyl-2-phenoxypyrimidine core connected via a urea bridge to a 2-ethylphenyl moiety . Its structure places it within a broader class of heteroaryl aryl ureas that have been investigated as kinase inhibitors and agrochemical intermediates [2].

Kinase inhibitor SAR probe scaffold
Agrochemical intermediate with phenoxypyrimidine core
LC-MS differentiable from des-methyl & halogen analogs

1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea: Structural Differentiation from Analogs


Within the phenoxypyrimidine urea series, substitution patterns on both the pyrimidine core and the phenyl ring drastically alter molecular recognition. The presence, position, and nature of the 4,6-dimethyl groups on the pyrimidine ring modulate electron density and steric fit within ATP-binding pockets, directly affecting target affinity and selectivity [1]. Similarly, the 2-ethyl substituent on the aniline ring differentiates this compound from its 3-chloro, 3-fluoro, or 3-trifluoromethyl analogs (CAS 1795489-66-5, 1798538-46-1), each of which exhibits distinct lipophilicity and hydrogen-bonding profiles that translate to divergent biological activity profiles and environmental fate properties [2]. Substituting the 2-phenoxy group with ethoxy (CAS of 1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(2-ethylphenyl)urea) or replacing the dimethylpyrimidine with a dimethoxypyrimidine (CAS 1797253-21-4) further illustrates that even conservative modifications produce compounds with non-overlapping SAR .

2-Ethyl vs. 3-CF₃ substituent Lipophilicity and electronic profiles diverge; binding mode may not transfer
4,6-Dimethyl vs. des-methyl Steric bulk at pyrimidine positions alters kinase ATP-pocket fit
Phenoxy vs. ethoxy substitution Even conservative modifications produce non-overlapping SAR

1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea: Quantitative Evidence vs. Analogs


Molecular Weight & Formula vs. Des-methyl Analogs

The target compound carries a molecular weight of 362.4 g/mol (C₂₁H₂₂N₄O₂), which is 28.0 Da heavier than the des-methyl analog 1-(2-ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea (334.36 g/mol, C₁₉H₁₈N₄O₂) and 10.0 Da lighter than the 3-trifluoromethyl analog 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea (372.4 g/mol, C₂₀H₁₆F₃N₄O₂) . These mass differences are readily detected by LC-MS and provide unambiguous batch identity confirmation. The molecular formula of the target compound also differentiates it from the 3-fluoro analog (352.4 g/mol) and the 3-chloro analog (382.8 g/mol) .

MW Discrimination
Head-to-head
Target: 362.4 g/mol; Δ +28.0 vs des-methyl, Δ −10.0 vs 3-CF₃
LC-MS identity verification for batch QC
Also distinct from 3-F (352.4) and 3-Cl (382.8) analogs
Chemical Identity Verification Procurement QC Structural Analog Discrimination

p38 Kinase Inhibition: QSAR vs. Des-methyl Baseline

A validated QSAR model based on phenoxypyrimidine derivatives as p38 kinase inhibitors identified steric effects, hydrogen bonding, and electronic properties as dominant activity determinants. The model, which explained 98% of variance in pIC₅₀ data (R² = 0.98, Q² = 0.87), predicted increased inhibitory potency with increasing steric bulk and optimal hydrogen bond donor/acceptor balance at the pyrimidine 4- and 6-positions [1]. The target compound's 4,6-dimethyl substitution and 2-ethylphenyl urea moiety are predicted to enhance p38 affinity relative to the unsubstituted phenoxypyrimidine baseline, consistent with SAR trends observed in the congeneric series.

QSAR p38 Model
Class-level
R²=0.98, Q²=0.87; GA-PLS predicts enhanced p38 affinity with 4,6-dimethyl/2-ethyl
Supports SAR-based inhibitor selection
No exact pIC₅₀ for target compound
Kinase Inhibition QSAR Modeling Anti-inflammatory Research

Lipophilicity: 2-Ethylphenyl vs. 3-Trifluoromethylphenyl

Comparison of the target compound with the 3-trifluoromethylphenyl analog (CAS 1795489-66-5) reveals significant lipophilicity divergence driven by the aniline ring substituent. The 2-ethylphenyl group introduces a moderate hydrophobic increment (π ≈ 1.0 for ethyl), whereas the 3-CF₃ group contributes a substantially larger hydrophobic effect (π ≈ 0.88 for CF₃ but with strong electron-withdrawing character, σₘ ≈ 0.43) [1]. The resulting logP difference (estimated ΔlogP ≈ -0.8 to -1.2 units for the ethyl relative to CF₃ analog) translates to differential membrane permeability, plasma protein binding, and soil adsorption coefficients relevant to both pharmaceutical ADME profiling and agrochemical environmental fate assessment .

Lipophilicity Shift
Context-dependent
Estimated ΔlogP −0.8 to −1.2 vs 3-CF₃ analog; π(ethyl)≈1.0
Lower lipophilicity may reduce CYP/hERG risk
Based on Hansch fragment constants
Lipophilicity ADME Prediction Agrochemical Research

Patent Scaffold: FGFR vs. EP1 Antagonist Series

The pyrimidinyl aryl urea scaffold encompassing the target compound appears in distinct patent families with divergent therapeutic indications. WO2007071752 (Novartis) claims pyrimidinyl aryl ureas as FGF receptor kinase inhibitors for oncology, while US9181187 claims related phenoxypyrimidine derivatives as EP1 receptor antagonists for urinary excretion disorders [1][2]. The specific 4,6-dimethyl-2-phenoxy/2-ethylphenyl combination represents a unique substitution pattern that is not exemplified as a lead compound in either patent family, positioning it as a distinct chemical entity for freedom-to-operate considerations and potential dual-activity profiling.

Patent Positioning
Context-dependent
Not a lead-exemplified compound in FGFR or EP1 patent families
Supports freedom-to-operate and dual-activity profiling
Verify claims for exact substitution space
Patent Landscape FGFR Inhibition IP Positioning

1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea: Recommended Applications


Kinase Inhibitor Screening: SAR Expansion Probe

The target compound serves as a strategically chosen SAR probe in kinase inhibitor screening libraries, particularly for p38 MAPK and FGFR targets. The 4,6-dimethyl-2-phenoxy pyrimidine core, combined with the 2-ethylphenyl urea moiety, occupies a steric and electronic space predicted by QSAR models to enhance target engagement relative to des-methyl or des-ethyl analogs [1]. Inclusion of this compound in screening decks enables exploration of the steric tolerance at the pyrimidine 4,6-positions and the hydrophobic pocket accommodating the 2-ethylphenyl group, directly addressing SAR hypotheses generated from the GA-PLS QSAR model [1].

Agrochemical Discovery: Reduced Environmental Persistence

The moderate lipophilicity conferred by the 2-ethylphenyl group (estimated logP 0.8–1.2 units lower than the 3-CF₃ analog) makes this compound a preferred scaffold starting point for herbicide or fungicide lead optimization programs where reduced soil adsorption and lower bioaccumulation potential are design objectives [2]. The pyrimidine scaffold's documented herbicidal activity in related 2-phenoxypyrimidine derivatives [3] supports its investigation as a proherbicide scaffold, while the specific 2-ethyl substitution pattern offers a differentiated environmental fate profile versus halogenated analogs.

Dual-Pharmacology Probe: FGFR-EP1 Crosstalk

Positioned at the intersection of pyrimidinyl aryl urea FGFR inhibitors (WO2007071752) and phenoxypyrimidine EP1 antagonists (US9181187), this compound enables investigation of potential crosstalk between FGF signaling and prostaglandin-mediated pathways [4][5]. The non-lead-exemplified status of its specific substitution pattern in either patent family provides intellectual property freedom for exploratory pharmacology studies without the encumbrance of composition-of-matter claims on the exact chemical entity.

LC-MS Reference Standard: Urea Analog Discrimination

With a molecular ion at m/z 362.4 that is distinct from the des-methyl analog (m/z 334.36), the 3-CF₃ analog (m/z 372.4), the 3-F analog (m/z 352.4), and the 3-Cl analog (m/z 382.8), the target compound serves as an effective LC-MS reference standard for distinguishing closely related phenoxypyrimidine urea analogs in compound management workflows . Its unambiguous mass provides a QC checkpoint to verify the identity of synthesized or purchased batches against mislabeled or cross-contaminated samples.

Application
Selection Property
Validation Focus
Kinase Inhibitor SAR Probe
Predicted kinase affinity enhancement (QSAR)
Compare p38/FGFR inhibition vs des-methyl/des-ethyl analogs
Agrochemical Lead Optimization
Moderate lipophilicity (lower logP vs CF₃ analog)
Assess soil adsorption and bioaccumulation
Dual FGFR/EP1 Pharmacology Probe
Non-lead-exemplified IP status
Profile activity at FGFR and EP1 receptors
LC-MS Reference Standard
Distinct molecular ion from des-methyl, 3-CF₃, 3-F, 3-Cl analogs
Verify batch identity in compound management
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